molecular formula C18H17NO2 B13802910 Chromone, 2-(ethylmethylamino)-8-phenyl- CAS No. 83767-05-9

Chromone, 2-(ethylmethylamino)-8-phenyl-

Cat. No.: B13802910
CAS No.: 83767-05-9
M. Wt: 279.3 g/mol
InChI Key: HBXXKSSQTTUBPM-UHFFFAOYSA-N
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Description

Chromone, 2-(ethylmethylamino)-8-phenyl- is a derivative of chromone, a naturally occurring compound belonging to the flavonoid family. Chromone derivatives are known for their diverse biological activities, including antimicrobial, antitumor, antioxidant, anti-inflammatory, and anti-HIV properties . The unique structure of chromone derivatives makes them valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chromone derivatives typically involves the modification of the chromone scaffold through various chemical reactions. One common method is the Vilsmeier-Haack reaction, which involves the formylation of chromone to produce 3-formylchromone . This intermediate can then be further modified to introduce the 2-(ethylmethylamino)-8-phenyl- substituent.

Industrial Production Methods: Industrial production of chromone derivatives often employs green synthesis methods to minimize environmental impact. These methods include the use of microwave and ultrasound irradiation, solvent-free reactions, and reactions in aqueous media . The use of heterogeneous catalysis is also common in industrial settings to improve reaction efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: Chromone, 2-(ethylmethylamino)-8-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and chloromethane (CH3Cl), while nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) and potassium cyanide (KCN).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of chromone derivatives can yield quinones, while reduction can produce chromanones .

Scientific Research Applications

Chromone, 2-(ethylmethylamino)-8-phenyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of chromone, 2-(ethylmethylamino)-8-phenyl- involves its interaction with various molecular targets and pathways. For example, chromone derivatives have been shown to inhibit key kinase pathways, including MAPK, PI3K/Akt/mTOR, and CDKs . These pathways play crucial roles in cell proliferation, survival, and apoptosis, making chromone derivatives potential candidates for cancer therapy.

Comparison with Similar Compounds

Chromone, 2-(ethylmethylamino)-8-phenyl- can be compared with other chromone derivatives, such as:

The uniqueness of chromone, 2-(ethylmethylamino)-8-phenyl- lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other chromone derivatives.

Properties

CAS No.

83767-05-9

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

2-[ethyl(methyl)amino]-8-phenylchromen-4-one

InChI

InChI=1S/C18H17NO2/c1-3-19(2)17-12-16(20)15-11-7-10-14(18(15)21-17)13-8-5-4-6-9-13/h4-12H,3H2,1-2H3

InChI Key

HBXXKSSQTTUBPM-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=CC(=O)C2=C(O1)C(=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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